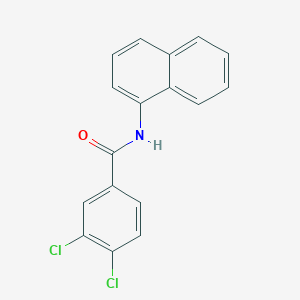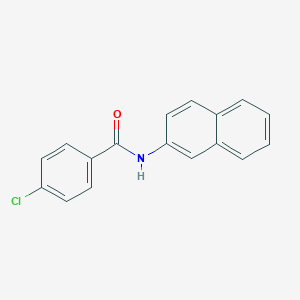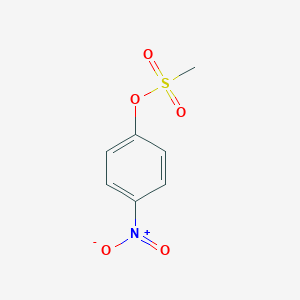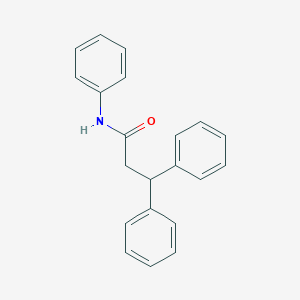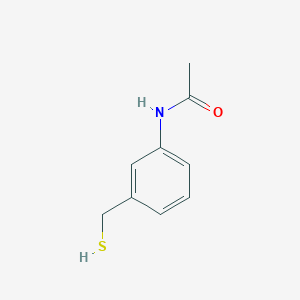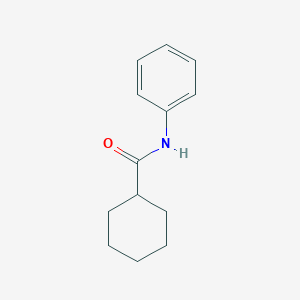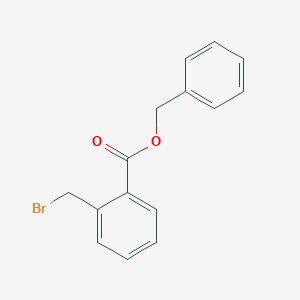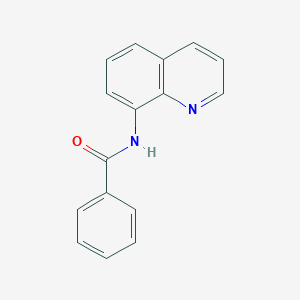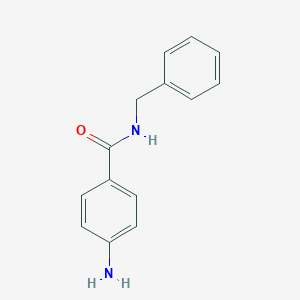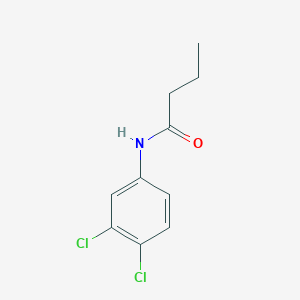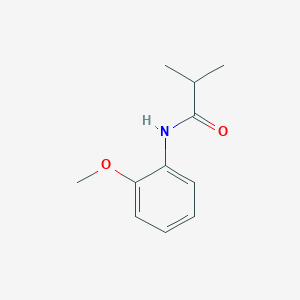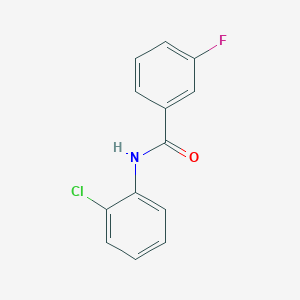
N-(2-chlorophenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventually cell death. This makes ABT-888 a potential therapeutic agent for cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It is particularly effective in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents. N-(2-chlorophenyl)-3-fluorobenzamide has been shown to be effective in the treatment of breast cancer, ovarian cancer, and other types of cancer.
Wirkmechanismus
PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand DNA breaks during DNA replication. Double-strand DNA breaks are more difficult to repair and can lead to cell death. N-(2-chlorophenyl)-3-fluorobenzamide selectively inhibits PARP enzymes, leading to the accumulation of DNA damage and eventual cell death.
Biochemische Und Physiologische Effekte
N-(2-chlorophenyl)-3-fluorobenzamide has been shown to be well-tolerated in clinical trials. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. N-(2-chlorophenyl)-3-fluorobenzamide is metabolized in the liver and excreted in the urine. It has been shown to be effective in reducing tumor growth in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-fluorobenzamide is a potent inhibitor of PARP enzymes and has been shown to be effective in combination with DNA-damaging agents. It is relatively easy to synthesize and can be obtained in high purity. However, N-(2-chlorophenyl)-3-fluorobenzamide has limitations in terms of its specificity for PARP enzymes. It can also have off-target effects on other enzymes, leading to potential side effects.
Zukünftige Richtungen
There are several potential future directions for N-(2-chlorophenyl)-3-fluorobenzamide research. One area of interest is the development of more specific PARP inhibitors that can target specific PARP isoforms. Another area of interest is the combination of N-(2-chlorophenyl)-3-fluorobenzamide with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is potential for the use of N-(2-chlorophenyl)-3-fluorobenzamide in combination with other DNA repair inhibitors, such as ATM and ATR inhibitors, to enhance the efficacy of cancer treatment.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to form N-(2-chlorophenyl)-3-fluorobenzamide. The purity of the compound can be increased by recrystallization using a suitable solvent.
Eigenschaften
CAS-Nummer |
1629-12-5 |
|---|---|
Produktname |
N-(2-chlorophenyl)-3-fluorobenzamide |
Molekularformel |
C13H9ClFNO |
Molekulargewicht |
249.67 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
MNXZEIANHIYULX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Andere CAS-Nummern |
1629-12-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



